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Compound of Interest

Compound Name: ACT-335827

Cat. No.: B605164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ACT-335827, a

selective orexin-1 receptor (OX1R) antagonist, in rodent models relevant to the study of

addiction. Due to the limited availability of public data on ACT-335827 in classic addiction

models, this document also includes illustrative data from other selective OX1R antagonists to

demonstrate the expected pharmacological effects.

Introduction to ACT-335827
ACT-335827 is an orally available and brain-penetrant selective antagonist of the orexin-1

receptor (OX1R).[1][2] The orexin system, consisting of orexin-A and orexin-B neuropeptides

and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological

functions, including wakefulness, motivation, and reward processing. The selective blockade of

OX1R is a promising therapeutic strategy for treating substance use disorders, as this receptor

is heavily implicated in the reinforcing and motivational aspects of drugs of abuse. Preclinical

studies suggest that OX1R antagonists can attenuate the rewarding effects of drugs and

reduce drug-seeking behaviors.[3]
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While specific quantitative data for ACT-335827 in canonical addiction models are not readily

available in published literature, the following tables present representative data from studies

using other selective OX1R antagonists, such as SB-334867 and C4X3256. This information

illustrates the potential effects of selective OX1R blockade on nicotine and cocaine-related

behaviors in rodents.

Table 1: Effect of a Selective OX1R Antagonist (C4X3256) on Nicotine Self-Administration in

Rats

Treatment
Group

Dose (mg/kg,
p.o.)

Mean Active
Lever Presses
(± SEM)

Mean Inactive
Lever Presses
(± SEM)

Mean Nicotine
Infusions (±
SEM)

Vehicle - 15.2 ± 2.1 2.5 ± 0.6 10.1 ± 1.5

C4X3256 3 12.8 ± 1.9 2.1 ± 0.5 8.5 ± 1.3

C4X3256 10 9.5 ± 1.5 2.3 ± 0.4 6.3 ± 1.0

C4X3256 30 7.1 ± 1.1 1.9 ± 0.3 4.7 ± 0.7

*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on findings for selective

OX1R antagonists.[4]

Table 2: Effect of a Selective OX1R Antagonist (SB-334867) on Cue-Induced Reinstatement of

Cocaine Seeking in Rats

Treatment Group Dose (mg/kg, i.p.)
Mean Active Lever Presses
during Reinstatement (±
SEM)

Vehicle - 45.3 ± 5.2

SB-334867 10 28.7 ± 4.1*

SB-334867 20 15.1 ± 3.5**

*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on findings for selective

OX1R antagonists.[1][5]
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Table 3: Effect of ACT-335827 on Compulsive Behavior in a Schedule-Induced Polydipsia (SIP)

Model in Rats

ACT-335827 has been shown to decrease compulsive drinking behavior in a schedule-induced

polydipsia model in rats, without affecting normal water intake in their home cage.[3] This

suggests a potential role for ACT-335827 in modulating compulsive aspects of behavior, a key

feature of addiction. Specific quantitative data from these studies are not publicly available.

Signaling Pathways and Experimental Workflows
Orexin-1 Receptor Signaling in Addiction

The diagram below illustrates the proposed mechanism by which a selective OX1R antagonist

like ACT-335827 may reduce drug-seeking behavior. Orexin neurons in the lateral

hypothalamus project to various brain regions involved in reward and motivation, including the

ventral tegmental area (VTA). Orexin-A, acting on OX1 receptors in the VTA, enhances

dopamine release in the nucleus accumbens, a key process in drug reinforcement. By blocking

OX1R, ACT-335827 can attenuate this orexin-driven enhancement of the dopamine system,

thereby reducing the motivation to seek and take drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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